molecular formula C19H18N4O3S2 B2910389 N-(5-((2-oxo-2-(o-tolylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)-2-phenoxyacetamide CAS No. 893138-76-6

N-(5-((2-oxo-2-(o-tolylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)-2-phenoxyacetamide

Cat. No. B2910389
CAS RN: 893138-76-6
M. Wt: 414.5
InChI Key: HWBBKXMXPVNATM-UHFFFAOYSA-N
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Description

N-(5-((2-oxo-2-(o-tolylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)-2-phenoxyacetamide is a useful research compound. Its molecular formula is C19H18N4O3S2 and its molecular weight is 414.5. The purity is usually 95%.
BenchChem offers high-quality N-(5-((2-oxo-2-(o-tolylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)-2-phenoxyacetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(5-((2-oxo-2-(o-tolylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)-2-phenoxyacetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Glutaminase Inhibition for Cancer Therapy

A notable application in scientific research for compounds structurally related to N-(5-((2-oxo-2-(o-tolylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)-2-phenoxyacetamide is in the development of glutaminase inhibitors, targeting cancer therapy. Glutaminase is an enzyme critical for cancer cell metabolism, making its inhibition a promising strategy for cancer treatment. For example, a study synthesized and evaluated analogs of bis-2-(5-phenylacetamido-1,2,4-thiadiazol-2-yl)ethyl sulfide (BPTES), a potent glutaminase inhibitor. These analogs, including compounds structurally akin to the specified chemical, demonstrated significant inhibition of glutaminase activity, offering a potential pathway for attenuating cancer cell growth. The findings suggest that these compounds could serve as a basis for developing new therapeutic agents targeting glutaminase in cancer cells (Shukla et al., 2012).

Anticancer Activity

The thiadiazole scaffold, present in N-(5-((2-oxo-2-(o-tolylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)-2-phenoxyacetamide, has been explored for its anticancer properties. Research involving the synthesis of novel 1,3,4-thiadiazole derivatives, including structural analogs, has shown these compounds to exhibit potent anticancer activities. Specifically, certain derivatives demonstrated promising cytotoxic activity against various cancer cell lines, highlighting the potential of thiadiazole derivatives as anticancer agents. The exploration of these compounds furthers the understanding of their mechanisms of action and potential therapeutic applications in oncology (Çevik et al., 2020).

Antibacterial and Antifungal Activities

Another significant area of research for compounds similar to N-(5-((2-oxo-2-(o-tolylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)-2-phenoxyacetamide is in the development of new antimicrobial agents. Studies have synthesized and assessed the antimicrobial efficacy of various thiadiazole derivatives, finding some to possess notable antibacterial and antifungal properties. These findings support the potential use of thiadiazole derivatives in treating infectious diseases caused by bacteria and fungi, contributing to the search for new antimicrobial compounds (Muhi-eldeen et al., 1988).

properties

IUPAC Name

N-[5-[2-(2-methylanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-2-phenoxyacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N4O3S2/c1-13-7-5-6-10-15(13)20-17(25)12-27-19-23-22-18(28-19)21-16(24)11-26-14-8-3-2-4-9-14/h2-10H,11-12H2,1H3,(H,20,25)(H,21,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWBBKXMXPVNATM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1NC(=O)CSC2=NN=C(S2)NC(=O)COC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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